molecular formula C9H8ClFO2 B8444426 2-Chloro-3-ethyl-4-fluorobenzoic acid

2-Chloro-3-ethyl-4-fluorobenzoic acid

Cat. No.: B8444426
M. Wt: 202.61 g/mol
InChI Key: GYNFZCNPXQFRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-ethyl-4-fluorobenzoic acid (C₉H₈ClFO₂, molecular weight 202.45 g/mol) is a substituted benzoic acid derivative featuring chlorine (Cl) at position 2, an ethyl group (C₂H₅) at position 3, and fluorine (F) at position 4.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-3-ethyl-4-fluorobenzoic acid

InChI

InChI=1S/C9H8ClFO2/c1-2-5-7(11)4-3-6(8(5)10)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

GYNFZCNPXQFRRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1Cl)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position significantly alter molecular properties. Key comparisons include:

Table 1: Comparative Analysis of Benzoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
2-Chloro-3-ethyl-4-fluorobenzoic acid C₉H₈ClFO₂ 202.45 Cl (2), Ethyl (3), F (4) High lipophilicity (ethyl); moderate steric hindrance; balanced electron effects
2-Chloro-4-trifluoromethylbenzoic acid C₈H₄ClF₃O₂ 224.45 Cl (2), CF₃ (4) Strong electron-withdrawing effect (CF₃); higher acidity
3-Chloro-4-fluoro-2-hydroxybenzoic acid C₇H₄ClFO₃ 190.56 Cl (3), F (4), OH (2) Intramolecular H-bonding (OH and COOH); reduced solubility in non-polar solvents
3-Chloro-4-fluoro-2-methylbenzoic acid C₈H₆ClFO₂ 188.45 Cl (3), F (4), CH₃ (2) Lower steric bulk vs. ethyl; conformational flexibility observed in DFT studies
Key Observations:

Acidity :

  • The trifluoromethyl group in 2-chloro-4-trifluoromethylbenzoic acid (pKa ~1.5–2.5 estimated) enhances acidity due to its strong electron-withdrawing nature .
  • The ethyl group in the target compound likely reduces acidity compared to CF₃ analogs but increases lipophilicity.
  • The hydroxy group in 3-chloro-4-fluoro-2-hydroxybenzoic acid may lower pKa further (pKa ~2–3) via intramolecular H-bonding .

Lipophilicity and Solubility :

  • Ethyl and methyl substituents improve lipid solubility (logP ~2.5–3.0) compared to polar groups like OH (logP ~1.8) .
  • Trifluoromethyl groups balance hydrophobicity and electronegativity, making such compounds versatile in drug design .

Conformational studies on 3-chloro-4-fluoro-2-methylbenzoic acid reveal two stable conformers (A and B) with minimal energy differences, suggesting flexibility in interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.